molecular formula C13H13ClN2O3S B12549897 6-Chloro-3-methoxy-4-[(4-methylbenzene-1-sulfonyl)methyl]pyridazine CAS No. 144092-02-4

6-Chloro-3-methoxy-4-[(4-methylbenzene-1-sulfonyl)methyl]pyridazine

Cat. No.: B12549897
CAS No.: 144092-02-4
M. Wt: 312.77 g/mol
InChI Key: OLHPDWNINYGHFH-UHFFFAOYSA-N
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Description

6-Chloro-3-methoxy-4-[(4-methylbenzene-1-sulfonyl)methyl]pyridazine is a chemical compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 2 of the six-membered ring. This specific compound is characterized by the presence of a chloro group, a methoxy group, and a sulfonylmethyl group attached to the pyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-methoxy-4-[(4-methylbenzene-1-sulfonyl)methyl]pyridazine typically involves multiple steps, including the introduction of the chloro, methoxy, and sulfonylmethyl groups to the pyridazine ring. One common method involves the following steps:

    Nitration: Introduction of a nitro group to the pyridazine ring.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Introduction of the chloro and methoxy groups.

    Sulfonylation: Addition of the sulfonylmethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-methoxy-4-[(4-methylbenzene-1-sulfonyl)methyl]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridazine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and methoxy groups can be introduced under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyridazine derivatives.

Scientific Research Applications

6-Chloro-3-methoxy-4-[(4-methylbenzene-1-sulfonyl)methyl]pyridazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-3-methoxy-4-[(4-methylbenzene-1-sulfonyl)methyl]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3-methoxy-4-methylpyridazine: A similar compound with a methyl group instead of the sulfonylmethyl group.

    Pyridazine: The parent compound without any substituents.

    Pyridazinone: A derivative with an oxygen atom at the 3-position of the ring.

Uniqueness

6-Chloro-3-methoxy-4-[(4-methylbenzene-1-sulfonyl)methyl]pyridazine is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

CAS No.

144092-02-4

Molecular Formula

C13H13ClN2O3S

Molecular Weight

312.77 g/mol

IUPAC Name

6-chloro-3-methoxy-4-[(4-methylphenyl)sulfonylmethyl]pyridazine

InChI

InChI=1S/C13H13ClN2O3S/c1-9-3-5-11(6-4-9)20(17,18)8-10-7-12(14)15-16-13(10)19-2/h3-7H,8H2,1-2H3

InChI Key

OLHPDWNINYGHFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC(=NN=C2OC)Cl

Origin of Product

United States

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